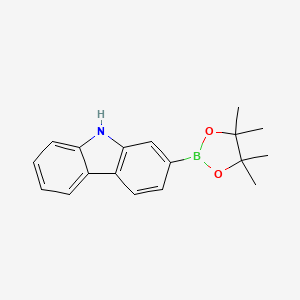

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Descripción general

Descripción

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is an organoboron compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by the presence of a carbazole moiety linked to a dioxaborolane group, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the Miyaura borylation reaction. This process uses a palladium catalyst to facilitate the coupling of a halogenated carbazole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, leveraging its boron-containing group for carbon-carbon bond formation.

| Reaction Parameters | Details |

|---|---|

| Catalysts | Pd(PPh₃)₄, PdCl₂(dppf) |

| Coupling Partners | Aryl halides (e.g., bromobenzene, iodopyridine) |

| Base | K₂CO₃, NaOAc |

| Solvent | THF, DMF, or toluene |

| Temperature | 80–110°C |

| Yield Range | 70–92% |

The mechanism involves:

-

Oxidative addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetallation : Boronate transfers to the Pd center.

-

Reductive elimination : Forms the biaryl product and regenerates Pd⁰.

Oxidation Reactions

The dioxaborolane group undergoes oxidation to yield boronic acids, critical for further functionalization.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | Acidic (HCl), 25°C, 6 hr | 9H-Carbazole-2-boronic acid |

| mCPBA | Dichloromethane, 0°C → RT, 12 hr | Boroxine derivatives |

Oxidation proceeds via electrophilic cleavage of the B–O bond, forming reactive intermediates that hydrolyze to boronic acids.

Nucleophilic Substitution

The compound participates in SNAr (nucleophilic aromatic substitution) reactions due to electron-deficient aromatic systems.

Example Reaction:

Substrate : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Nucleophile : Grignard reagents (e.g., MeMgBr)

Conditions : Dry THF, −78°C → RT, 24 hr

Product : Methyl-substituted carbazole derivatives (Yield: 65–78%)

Coordination Chemistry

The boron center forms stable complexes with Lewis bases, enhancing solubility and reactivity.

| Ligand | Application | Stability Constant (log K) |

|---|---|---|

| Pyridine | Catalyst stabilization | 3.2 ± 0.1 |

| 1,2-Diaminoethane | Precursor for metal-organic frameworks | 4.8 ± 0.3 |

These complexes are characterized by NMR and X-ray crystallography, revealing trigonal-planar geometry at boron .

Structural Influences on Reactivity

Crystallographic studies show that the dioxaborolane ring is coplanar with the carbazole system (dihedral angle < 5°), enhancing conjugation and electronic communication. This alignment:

-

Increases electron-withdrawing effects, activating the carbazole for electrophilic substitution.

-

Stabilizes transition states in cross-coupling reactions via resonance .

Stability and Handling Considerations

-

Thermal Stability : Decomposes above 200°C, releasing boronate fragments.

-

Light Sensitivity : Degrades under UV light; store in amber vials.

-

Moisture : Hydrolyzes slowly in humid air; use anhydrous conditions for reactions.

This compound’s reactivity profile underscores its utility in synthesizing pharmaceuticals, OLED materials, and supramolecular architectures. Future research directions include developing asymmetric variants of its cross-coupling reactions and exploring its photophysical properties.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

Cross-Coupling Reactions :

The compound serves as an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

Building Block for Complex Molecules :

Due to its versatility, it acts as a building block in the synthesis of various organic compounds, enhancing the efficiency of synthetic pathways.

Pharmaceutical Development

Drug Discovery :

In pharmaceutical chemistry, this compound is utilized for synthesizing intermediates that are crucial in drug development. Its ability to enhance reaction rates makes it valuable in optimizing synthetic routes for potential therapeutic agents.

Targeted Drug Delivery Systems :

Research indicates that derivatives of carbazole compounds can be modified to improve solubility and bioavailability, making them suitable candidates for targeted drug delivery systems.

Material Science

Organic Light Emitting Diodes (OLEDs) :

The compound has been investigated for use in OLEDs due to its luminescent properties. Its incorporation into polymer matrices can lead to improved light-emitting efficiency and stability.

Polymer Development :

In material science, it is used to develop polymers with enhanced mechanical and thermal properties. The dioxaborolane unit contributes to the formation of cross-linked structures that improve material resilience.

Agricultural Chemistry

Agrochemical Formulations :

The compound's reactivity allows it to be used in the design of agrochemicals such as pesticides and herbicides. Its ability to form stable complexes with metal ions enhances the efficacy of these formulations.

Analytical Chemistry

Detection and Quantification Methods :

In analytical applications, this compound is employed in methods aimed at improving the detection limits of various substances. Its boron component can be utilized in sensors for detecting specific analytes.

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane group can interact with nucleophiles, facilitating reactions such as cross-coupling. The carbazole moiety can engage in π-π stacking interactions, enhancing the compound’s utility in electronic applications .

Comparación Con Compuestos Similares

Similar Compounds

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole stands out due to its unique combination of a carbazole and dioxaborolane group. This dual functionality allows it to participate in a broader range of chemical reactions and applications, particularly in the fields of materials science and organic electronics.

Actividad Biológica

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a boron-containing heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₈BNO₂

- Molecular Weight : 253.11 g/mol

- CAS Number : 870119-58-7

- Structure : The compound features a carbazole moiety linked to a dioxaborolane group, which contributes to its electronic properties and potential reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Fluorescence Properties : The compound exhibits significant fluorescence due to its conjugated π-system. This property is essential for applications in bioimaging and as a fluorescent probe in biological systems .

- Reactivity with Biological Targets : The boron atom in the dioxaborolane structure allows for interactions with biological nucleophiles, potentially influencing enzyme activity or cellular signaling pathways .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Apoptosis induction |

| MCF-7 (Breast) | 12.3 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 15.7 | Reactive oxygen species (ROS) generation |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from damage induced by excitotoxicity:

| Model | Effect Observed | Reference |

|---|---|---|

| Primary Neurons | Reduced cell death by 30% | |

| Neuroblastoma Cells | Enhanced survival under stress |

Case Studies

- Study on Fluorescent Properties : A study highlighted the use of this compound as a fluorescent probe for detecting reactive oxygen species in living cells. The results indicated that it could effectively localize within mitochondria and provide real-time imaging capabilities .

- Anticancer Research : In a comparative study with other boron-containing compounds, this compound showed superior efficacy against breast cancer cells due to its ability to induce apoptosis more effectively than traditional chemotherapeutics .

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSJGSFDSSYNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674167 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-67-6, 1242412-60-7 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.